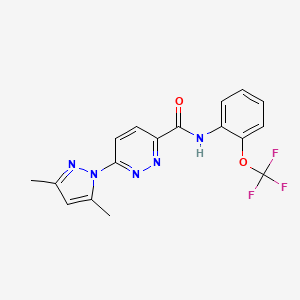

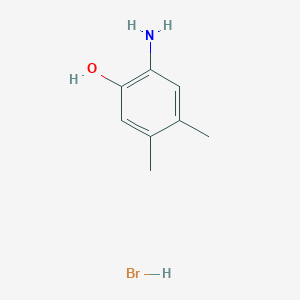

![molecular formula C10H6N2O B2920458 茚并[1,2-c]吡唑-4(1H)-酮 CAS No. 800379-51-5](/img/structure/B2920458.png)

茚并[1,2-c]吡唑-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indeno[1,2-c]pyrazol-4(1H)-one is a chemical compound that has been studied for its potential medicinal properties . It has been synthesized and evaluated for its inhibitory activity against Type II diabetes and its antimicrobial properties .

Synthesis Analysis

The synthesis of Indeno[1,2-c]pyrazol-4(1H)-one involves the reaction of a variety of 2-acyl-(1H)-indene-1,3(2H)-diones and 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substitutedbenzo[d]thiazoles in the presence of glacial acetic acid .Molecular Structure Analysis

The structure of the compounds synthesized were confirmed by analytical and spectral techniques such as FT-IR, 1H NMR, 13C NMR, and HRMS .科学研究应用

合成和抗肿瘤潜力:Tao、Sowin 和 Lin (2005) 描述了可以通过分子氧氧化茚并吡唑高效合成茚并[1,2-c]吡唑-4(1H)-酮。该方法在 Suzuki 偶联和三津野反应中具有进一步的应用,表明其在创建抗肿瘤化合物方面的潜力 (Tao, Sowin, & Lin, 2005)。

2 型糖尿病和抗菌活性:Mor 和 Sindhu (2019) 的一项研究报道了各种茚并[1,2-c]吡唑-4(1H)-酮衍生物的合成,显示出有希望的体外 2 型糖尿病抑制活性和抗菌作用。这包括对 α-葡萄糖苷酶和 α-淀粉酶的潜在作用,为糖尿病管理和抗菌药物开发提供了新途径 (Mor & Sindhu, 2019)。

抗癌评价:已经探索了噻唑连接的茚并[1,2-c]吡唑-4-酮的合成及其随后对各种人类癌细胞系的评估。这包括对人类肾癌、结直肠腺癌和乳腺腺癌的有希望的结果,如 Mor 等人 (2016) 所详述 (Mor et al., 2016)。

合成和表征用于药物化学:Lam、Park 和 Sloop (2022) 报道了新型三氟甲基化茚并吡唑的合成和表征,重点介绍了其在农用化学和药物化学中的潜在应用,特别是作为杀虫剂、抗炎药和抗肿瘤药物 (Lam, Park, & Sloop, 2022)。

抗菌活性:已经研究了 3-烷基茚并[1,2-c]吡唑的抗菌活性,显示出对细菌和真菌病原体的有效性。这项研究为新的抗菌剂打开了可能性 (Mohil, Kumar, & Mor, 2014)。

血红素调节的真核起始因子 2alpha (HRI) 激酶抑制剂:一系列茚并[1,2-c]吡唑已被确定为 HRI 激酶的第一批已知抑制剂,这是药理学中的一个重要靶点。Rosen 等人 (2009) 的这一发现标志着激酶抑制剂研究领域的重大进展 (Rosen et al., 2009)。

作用机制

Target of Action

Indeno[1,2-c]pyrazol-4(1H)-one primarily targets the α-glucosidase and α-amylase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

The compound interacts with its targets by inhibiting their activity. Specifically, it has been found to be more potent against the α-glucosidase enzyme compared to the standard drug Acarbose . It also exhibits good inhibitory activity against the α-amylase enzyme .

Biochemical Pathways

By inhibiting α-glucosidase and α-amylase, Indeno[1,2-c]pyrazol-4(1H)-one affects the carbohydrate digestion pathway. This results in a slower breakdown of carbohydrates, leading to a more gradual release of glucose into the bloodstream. This can help manage blood sugar levels, particularly beneficial for individuals with Type II diabetes .

Result of Action

The molecular and cellular effects of Indeno[1,2-c]pyrazol-4(1H)-one’s action primarily involve the management of blood sugar levels. By inhibiting key enzymes involved in carbohydrate digestion, it can help prevent sharp spikes in blood glucose, contributing to better glycemic control .

属性

IUPAC Name |

1H-indeno[1,2-c]pyrazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c13-10-7-4-2-1-3-6(7)9-8(10)5-11-12-9/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFDYLOGYDGRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B2920381.png)

![4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2920382.png)

![1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2920385.png)

![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2920387.png)

![2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2920389.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2920390.png)

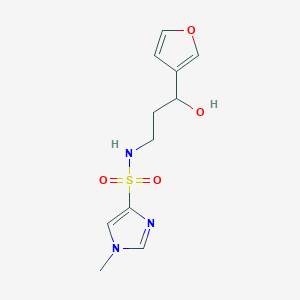

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2920391.png)

![7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2920394.png)